Callophycoic acid C
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Overview
Description
Callophycoic acid C is a dibenzooxepine diterpenoid that is hexahydrodibenzo[b,e]oxepine-2-carboxylic acid with an isolated double bond between positions 6a and 7 and is substituted by a bromo, 2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl and a methyl group at positions 9, 10 and 10 respectively (the 9S,10S,10aR stereoisomer). It is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a member of benzoic acids, a cyclic ether, a dibenzooxepine, a diterpenoid, an organobromine compound and a tertiary alcohol.
Scientific Research Applications
Novel Carbon Skeletons and Bioactivity
Callophycoic acid C, along with other compounds from the Fijian red alga Callophycus serratus, represents novel carbon skeletons in macroalgae, providing the first examples of diterpene-benzoic acids and diterpene-phenols. These compounds have shown a range of bioactivities, including antibacterial, antimalarial, and anticancer properties, though they are less bioactive compared to certain diterpene-benzoate macrolides from the same alga (Lane et al., 2007).
Synthesis for Drug Development
Research has been conducted on the stereoselective synthesis of the tricyclic core of (-)-callophycoic acid A. This study provides a method for the stereoselective synthesis of callophycoic acids, which is crucial for developing these compounds as potential drugs (Sakama et al., 2020).
Potential in Cancer Treatment
A specific focus on this compound and related compounds has been on their potential in treating various forms of cancer. Bromophycoic acids, similar in structure to this compound, isolated from the same genus of red algae, have shown activities against human tumor cell lines (Teasdale et al., 2012).
Antimicrobial Applications
Beyond their potential in cancer treatment, these compounds have demonstrated significant antimicrobial properties. For instance, they have shown activity against malarial parasites and bacterial pathogens, including strains resistant to multiple drugs (Lane et al., 2007).
Properties
Molecular Formula |
C27H36Br2O4 |
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Molecular Weight |
584.4 g/mol |
IUPAC Name |
(9S,10S,10aR)-9-bromo-10-[2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl]-10-methyl-8,9,10a,11-tetrahydro-6H-benzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C27H36Br2O4/c1-25(2)21(27(4,32)12-10-22(25)28)9-11-26(3)19-14-18-13-16(24(30)31)5-7-20(18)33-15-17(19)6-8-23(26)29/h5-7,13,19,21-23,32H,8-12,14-15H2,1-4H3,(H,30,31)/t19-,21+,22+,23+,26+,27+/m1/s1 |
InChI Key |
HKJSNLGQALZKKO-KXSKSBKOSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C([C@@H]1CC[C@@]2([C@H](CC=C3[C@H]2CC4=C(C=CC(=C4)C(=O)O)OC3)Br)C)(C)C)Br)O |
Canonical SMILES |
CC1(C(CCC(C1CCC2(C(CC=C3C2CC4=C(C=CC(=C4)C(=O)O)OC3)Br)C)(C)O)Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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